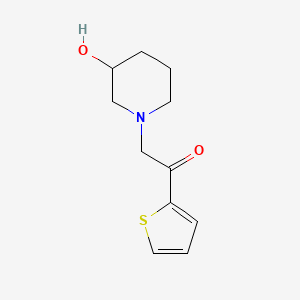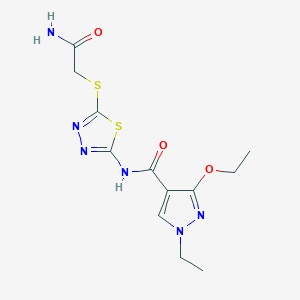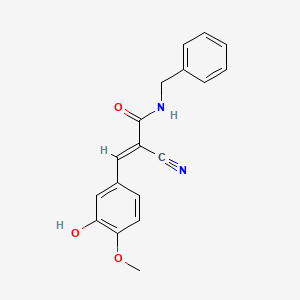
2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone, also known as HPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPE is a derivative of piperidine and is commonly used as a building block in the synthesis of various organic compounds.
Wirkmechanismus
The exact mechanism of action of 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone is not fully understood, but it is believed to act through multiple pathways. 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. Additionally, 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor properties. 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. Additionally, 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone. One area of interest is the development of 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone-based drug delivery systems, which could improve the efficacy and specificity of 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone and its potential applications in the treatment of other diseases.
Synthesemethoden
The synthesis of 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone involves the reaction of 3-hydroxypiperidine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. One of the most promising applications of 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone is its use as a potential anti-cancer agent. 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, making it a promising candidate for further development as an anti-cancer drug.
Eigenschaften
IUPAC Name |
2-(3-hydroxypiperidin-1-yl)-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-9-3-1-5-12(7-9)8-10(14)11-4-2-6-15-11/h2,4,6,9,13H,1,3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXOMUFXPRDTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2990627.png)


![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2990631.png)
![2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid](/img/structure/B2990634.png)

![ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2990636.png)



![8-(2-((3-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990644.png)
![N-(4-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2990645.png)
![2,5-dichloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2990646.png)
